molecular formula C14H26N2O3S B2867892 N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide CAS No. 705959-64-4

N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2867892
CAS No.: 705959-64-4
M. Wt: 302.43
InChI Key: HVUTUJXVHQSEMA-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl and ethylsulfonyl groups under specific conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

N-cyclohexyl-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-2-20(18,19)16-10-8-12(9-11-16)14(17)15-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUTUJXVHQSEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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